Tetracenomycin M
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C19H16O7 |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
1,3,8,10,11-pentahydroxy-10-methyl-8,9-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C19H16O7/c1-19(26)6-9(21)2-7-3-10-14(18(25)15(7)19)17(24)13-11(16(10)23)4-8(20)5-12(13)22/h3-5,9,20-22,25-26H,2,6H2,1H3 |
Clé InChI |
WBICYHCOBLVBMM-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC2=CC3=C(C(=C21)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)O |
SMILES canonique |
CC1(CC(CC2=CC3=C(C(=C21)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)O |
Origine du produit |
United States |
Genetic Engineering and Pathway Modulation for Tetracenomycin M Production
Strategies for Manipulating Tetracenomycin Biosynthetic Pathways
Manipulation of the biosynthetic pathways is fundamental to improving yields and creating structural diversity within the tetracenomycin family. Key strategies involve transferring the entire biosynthetic gene cluster (BGC) to optimized hosts, improving the host's metabolic capabilities, and employing standardized genetic tools for predictable and efficient engineering.
Heterologous expression, the process of transferring the genetic machinery for tetracenomycin production from its native organism to a more suitable host, is a cornerstone of modern production efforts. The entire gene cluster for Tetracenomycin C biosynthesis, for instance, has been successfully cloned and expressed in heterologous streptomycete hosts like Streptomyces lividans. pnas.org This not only demonstrated that the production and resistance genes are clustered together in the Streptomyces glaucescens genome but also that these genes could be functional in a new host, often leading to the overproduction of pathway intermediates. pnas.org
The choice of a heterologous host is critical. Organisms like Streptomyces coelicolor, Streptomyces albus, and Streptomyces lividans are frequently chosen due to their well-characterized genetics and their natural capacity for producing polyketides. publish.csiro.auconicet.gov.arnih.gov The initial transfer of the elloramycin (B1244480) BGC, closely related to that of tetracenomycins, into S. lividans TK24 using a cosmid system yielded approximately 15–20 mg/L of products. nih.gov However, this system suffered from instability. nih.gov A significant improvement was achieved by integrating the BGC into the chromosome of S. coelicolor M1146, which provides a more stable expression platform. nih.gov This stable integrant, S. coelicolor M1146::cos16F4iE, serves as a robust chassis for producing the key aglycone, 8-demethyl-tetracenomycin C (8-DMTC), and for subsequent combinatorial biosynthesis experiments. nih.govacs.org
To maximize the output of tetracenomycins from heterologous systems, the host strain itself is often extensively engineered. A primary strategy is the creation of "clean hosts" by deleting the BGCs of endogenous polyketides. publish.csiro.au For example, the S. coelicolor derivative CH999 was engineered by removing most of the actinorhodin (B73869) gene cluster to prevent interference with the production and analysis of the desired heterologous polyketide. nih.gov Further improved strains, such as S. lividans K4-114 and K4-155, were developed with the same actinorhodin deletion but with higher transformation efficiencies. nih.gov More advanced host engineering in S. coelicolor has led to strains like M1152, and even a septuple deletion mutant, M1317, which lacks endogenous Type III PKS genes, thereby increasing the precursor supply for the heterologous pathway. nih.govresearchgate.net
Beyond deleting competing pathways, host optimization involves enhancing the supply of essential metabolic precursors. nih.gov In an engineered S. coelicolor M1146 strain, several genetic constructs were introduced to boost the production of 8-demethyl-tetracenomycin C. nih.govresearchgate.net These modifications included:
Improving Oxygen Supply : Overexpression of the vhb hemoglobin gene from Vitreoscilla stercoraria to enhance aerobic respiration. nih.govresearchgate.net
Boosting Malonyl-CoA Pools : Introduction of the acetyl-CoA carboxylase (accA2BE) operon to increase the concentration of the primary polyketide extender unit, malonyl-CoA. nih.govresearchgate.net
Mobilizing Precursors : Expression of the sco6196 acyltransferase to channel triacylglycerols towards acetyl-CoA production. nih.govresearchgate.net
These combined strategies successfully increased the production titer of 8-demethyl-tetracenomycin C to 400 mg/L in shake flask fermentations, creating a high-performing platform for generating analogs. nih.gov
| Genetic Modification | Gene(s) Introduced/Modified | Purpose | Reference |
|---|---|---|---|
| Deletion of Competing Pathways | act (actinorhodin) gene cluster | Creates a "clean host" to prevent interference and simplify product analysis. | nih.gov |
| Improved Oxygen Utilization | vhb (hemoglobin from Vitreoscilla stercoraria) | Enhances aerobic respiration and cell growth. | nih.govresearchgate.net |
| Enhanced Malonyl-CoA Supply | accA2BE (acetyl-CoA carboxylase) | Increases the pool of the essential PKS extender unit. | nih.govresearchgate.net |
| Precursor Mobilization | sco6196 (acyltransferase) | Directs fatty acid metabolism towards acetyl-CoA production. | nih.govresearchgate.net |
The efficient and predictable engineering of Streptomyces hosts is greatly facilitated by standardized genetic toolkits. The BioBricks® standard offers a modular approach to assemble complex genetic circuits from interchangeable parts like promoters, genes, and terminators. nih.govmdpi.com Researchers have developed a BioBricks-compatible toolbox specifically for metabolic engineering in Streptomyces. nih.govresearchgate.netacs.org
This toolbox includes a series of integrating expression vectors that ensure stable, single-copy insertion of genes into the host chromosome. nih.govmdpi.com These vectors are often based on the integration machinery of actinophages, such as ϕC31, SV1, and TG1, which target specific attachment sites (attB) in the Streptomyces genome. nih.govmdpi.commdpi.com The use of multiple, orthogonal integrase systems (e.g., SV1 and TG1) allows for the insertion of different gene cassettes at distinct chromosomal loci, enabling the co-expression of multiple pathways without instability. nih.gov For example, a ϕC31-based vector, pSET152, was made BioBricks-compatible to facilitate the expression of biosynthetic genes in S. coelicolor. acs.org This systematic approach was used to express genes for precursor engineering and for tailoring enzymes to produce Tetracenomycin C and Tetracenomycin X. nih.govresearchgate.net
Combinatorial Biosynthesis for Novel Tetracenomycin Analogs
Combinatorial biosynthesis leverages the modular nature of biosynthetic pathways to create novel compounds. By mixing and matching genes from different pathways or by altering the function of existing enzymes, researchers can generate a diverse array of "unnatural" natural products.
Glycosylation is a critical modification that influences the biological activity of many natural products, including tetracenomycins. grantome.comnih.gov Altering the sugar moieties attached to the tetracenomycin core, a process known as glycodiversification, is a powerful strategy for generating novel analogs. nih.gov This is made possible by the remarkable promiscuity of the glycosyltransferase enzyme from the elloramycin pathway, ElmGT. nih.govutupub.fi ElmGT is capable of transferring a wide variety of TDP-deoxysugars—including d- and l-isomers, 2,6-dideoxysugars, and branched-chain sugars—onto the 8-DMTC aglycone. acs.orgnih.govnih.gov
To exploit this flexibility, researchers co-express "sugar plasmids" containing heterologous deoxysugar biosynthetic pathways in the 8-DMTC-producing S. coelicolor host. acs.orggrantome.comutupub.fi For instance, cloning 22 different sugar biosynthetic pathways into a modified Streptomyces strain resulted in the production of ten novel glycosylated 8-DMTC analogs. utupub.fi Specific examples include the successful attachment of various d-configured deoxysugars, leading to the synthesis of compounds like 8-demethyl-8-O-β-d-olivosyl-tetracenomycin C and 8-demethyl-8-O-β-d-digitoxosyl-tetracenomycin C. acs.org This approach has even enabled the attachment of a ketosugar, generating 8-demethyl-8-(4′-keto)-α-L-olivosyl-tetracenomycin C, a rare modification for polyketides. nih.govnih.gov
| Parent Aglycone | Heterologous Sugar Pathway Expressed | Resulting Sugar Moiety | Novel Analog Produced | Reference |
|---|---|---|---|---|
| 8-demethyl-tetracenomycin C | d-olivose pathway | β-d-olivose | 8-demethyl-8-O-β-d-olivosyl-tetracenomycin C | acs.org |
| 8-demethyl-tetracenomycin C | d-digitoxose pathway | β-d-digitoxose | 8-demethyl-8-O-β-d-digitoxosyl-tetracenomycin C | acs.org |
| 8-demethyl-tetracenomycin C | d-mycarose pathway | β-d-mycarose | 8-demethyl-8-O-β-d-mycarosyl-tetracenomycin C | acs.org |
| 8-demethyl-tetracenomycin C | l-oleandrose pathway | α-L-oleandrose | 8-demethyl-8-α-L-oleandrosyl-tetracenomycin C | caister.com |
| 8-demethyl-tetracenomycin C | NDP-4-keto-l-olivose pathway | 4'-keto-α-L-olivose | 8-demethyl-8-(4′-keto)-α-l-olivosyl-tetracenomycin C | nih.govnih.gov |
The inherent flexibility, or promiscuity, of biosynthetic enzymes is a key enabler of combinatorial biosynthesis. utupub.fipnas.org Polyketide synthases (PKSs) and tailoring enzymes like glycosyltransferases and methyltransferases often accept substrates other than their native ones, allowing for the creation of new structures. nih.govnih.govrsc.org For example, the heterologous expression of tailoring enzymes from other pathways in the 8-DMTC-producing S. coelicolor strain has yielded new analogs. Expressing the tcmO 8-O-methyltransferase and the tcmD 12-O-methyltransferase led to the production of Tetracenomycin C and Tetracenomycin X, respectively. nih.gov Co-expressing tcmO with the oxygenase urdE from the urdamycin pathway resulted in a hydroxylated analog, 6-hydroxy-tetracenomycin C. nih.govresearchgate.net
While natural enzyme promiscuity is useful, its potential can be expanded through directed evolution. This protein engineering technique involves creating libraries of enzyme variants through mutagenesis and screening for desired activities, such as altered substrate specificity or improved catalytic efficiency. While still an emerging area for tetracenomycin biosynthesis, site-directed mutagenesis of the glycosyltransferase ElmGT has already shown promise. By mutating residues within the sugar-binding domain (specifically L309 and N312), researchers were able to modulate the enzyme's substrate flexibility, making it more selective for certain deoxysugars. nih.gov Such strategies provide a clear path for future enzyme engineering efforts to harness and control enzyme promiscuity, paving the way for the rational design and synthesis of novel, bioactive tetracenomycin compounds. nih.gov
Targeted Gene Manipulations for Pathway Engineering
The production of Tetracenomycin M is not a result of optimizing a natural biosynthetic pathway through conventional gene knockouts or the overexpression of endogenous genes. Instead, its creation is a direct outcome of combinatorial biosynthesis, where the "producing strain" is itself a genetically engineered organism. The generation of this compound was achieved by introducing and expressing genes from a different metabolic pathway into a host organism that produces a related class of compounds.
The host organism utilized was Streptomyces glaucescens Tü49, a known natural producer of the antibiotic Tetracenomycin C. researchgate.net This strain possesses the complete biosynthetic gene cluster (BGC) required for the synthesis of the tetracenomycin backbone. The genetic manipulation involved the introduction of a plasmid, pGB7, which carries a set of biosynthetic genes from the mithramycin pathway. researchgate.net The expression of these plasmid-borne genes within S. glaucescens led to the synthesis of a novel hybrid metabolite, demonstrating a powerful application of pathway engineering. In this context, the expression of the foreign mithramycin genes in the Tetracenomycin C-producing host constitutes the targeted genetic manipulation that yields the novel compound.
| Component | Description | Reference |
| Host Strain | Streptomyces glaucescens Tü49 | researchgate.net |
| Function | Natural producer of Tetracenomycin C, providing the parent biosynthetic pathway and precursor molecules. | researchgate.net |
| Genetic Element | Plasmid pGB7 | researchgate.net |
| Function | Carries biosynthetic genes from the mithramycin gene cluster for expression in the host. | researchgate.net |
Development of this compound through Interspecies BGC Recombination
This compound is a novel, engineered polyketide that was intentionally created through the principles of combinatorial biosynthesis, specifically by combining the genetic machinery of two distinct antibiotic pathways. researchgate.net This achievement showcases the potential of interspecies biosynthetic gene cluster (BGC) recombination to generate new chemical structures that are not produced in nature.
The development was based on the hypothesis that early-stage intermediates in the biosynthesis of Tetracenomycin C could be recognized and modified by enzymes from the mithramycin biosynthetic pathway. researchgate.net Researchers engineered a hybrid strain by transforming the Tetracenomycin C producer, Streptomyces glaucescens Tü49, with the plasmid pGB7, which contains genes from the mithramycin BGC. researchgate.net
The resulting engineered strain, Streptomyces glaucescens Tü49 (pGB7), produced a new compound that was not present in the parent strain. researchgate.net Through spectroscopic analysis, this novel hybrid natural product was identified and named this compound. Its formation is proposed to result from the combined action of enzymes from both the endogenous tetracenomycin pathway and the introduced mithramycin pathway. An early pathway intermediate, likely Tetracenomycin F2, is believed to be acted upon by the foreign enzymes, leading to the unique structure of this compound. researchgate.net This experiment successfully demonstrated that combining genes from different polyketide pathways can effectively produce novel hybrid antibiotics. researchgate.netacs.org
| Parent Pathway 1 | Parent Pathway 2 | Recombinant Element | Resulting Engineered Strain | Novel Hybrid Metabolite | Reference |
| Tetracenomycin C Biosynthesis (from S. glaucescens) | Mithramycin Biosynthesis | Plasmid pGB7 (carrying mithramycin BGC genes) | Streptomyces glaucescens Tü49 (pGB7) | This compound | researchgate.net |
Molecular Mechanisms of Action of Tetracenomycin M and Congeners
Cellular Response Mechanisms in Model Systems (non-human)
Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, CDK4)
The cell cycle is a tightly regulated process essential for cell division, driven by a complex interplay of cyclins and cyclin-dependent kinases (CDKs) mednexus.org. Tetracenomycins, particularly Tetracenomycin X, have been shown to interfere with key regulators of cell cycle progression, notably Cyclin D1 and CDK4, leading to cell cycle arrest.
Studies indicate that Tetracenomycin X (TcmX) induces cell cycle arrest in lung cancer cells, specifically at the G0/G1 phase researchgate.net. This arrest is mediated by the downregulation of Cyclin D1 and CDK4. Cyclin D1, in complex with CDK4 or CDK6, plays a crucial role in the G1 phase of the cell cycle, facilitating the transition to the S phase by phosphorylating retinoblastoma protein (Rb) and releasing E2F transcription factors mednexus.orgmdpi.com. The observed decrease in Cyclin D1 and CDK4 levels by TcmX disrupts this critical checkpoint, thereby halting cell proliferation researchgate.net.
The downregulation of Cyclin D1 by TcmX appears to occur through a dual mechanism: direct induction of proteasomal degradation and indirect downregulation via the activation of p38 and c-JUN proteins researchgate.netresearchgate.net.
Table 1: Observed Effects of Tetracenomycin X on Cell Cycle Regulatory Proteins
| Tetracenomycin Congener | Target Protein | Observed Effect | Proposed Mechanism / Context | Source |
| Tetracenomycin X (TcmX) | Cyclin D1 | Downregulation | Proteasomal degradation; Activation of p38 & c-JUN | researchgate.netresearchgate.net |
| Tetracenomycin X (TcmX) | CDK4 | Downregulation/Involvement in arrest | Mediates cell cycle arrest at G0/G1 phase | researchgate.net |
Involvement of Proteasomal Degradation Pathways
The ubiquitin-proteasome system (UPS) is a fundamental cellular machinery responsible for the regulated degradation of proteins, playing a vital role in cell signaling, proliferation, and homeostasis nih.govmdpi.com. Tetracenomycins, including Tetracenomycin C, have been implicated in modulating these degradation pathways escholarship.org.
Evidence suggests that Tetracenomycin X (TcmX) specifically induces the proteasomal degradation of Cyclin D1 researchgate.net. Experiments utilizing MG132, a proteasome inhibitor, attenuated the TcmX-mediated downregulation of Cyclin D1, confirming the involvement of the proteasome researchgate.net. Furthermore, the combination of TcmX with cycloheximide (B1669411) (CHX), an inhibitor of protein synthesis, enhanced the degradation of Cyclin D1, further supporting a mechanism involving accelerated proteasomal turnover rather than suppression of mRNA levels researchgate.net. This targeted degradation of key cell cycle regulators highlights the potential of tetracenomycins to disrupt cellular processes through the UPS.
Investigation of DNA Interaction Modalities (for mechanistic understanding)
The structural characteristics of tetracenomycins, particularly their planar aromatic ring systems, suggest potential interactions with DNA, a mechanism common among related polyketide antibiotics like anthracyclines and tetracyclines nih.govpnas.org. The naphthacenequinone chromophore is considered vital for the cytotoxicity of tetracenomycins nih.govsemanticscholar.org.
It is widely assumed that the mechanism of action for many tetracenomycins involves intercalation with DNA, a process requiring a flat structural moiety to insert between DNA base pairs nih.govrsc.org. This intercalation can disrupt DNA replication and transcription nih.govpnas.orgresearchgate.net. For instance, anthracyclines like daunorubicin (B1662515) intercalate into DNA via their anthraquinone (B42736) ring, leading to inhibition of nucleic acid synthesis researchgate.net.
Modifications to the tetracenomycin structure that affect planarity or lead to cleavage of the chromophore, such as in certain saccharothrixones, have been observed to block DNA intercalation and result in a loss of cytotoxicity nih.govsemanticscholar.org. This underscores the importance of the intact, planar aromatic system for DNA-binding-mediated mechanisms of action within the tetracenomycin family.
Table 2: Proposed DNA Interaction Modalities of Tetracenomycins
| Tetracenomycin Class/Congener | Proposed Interaction Mode | Key Structural Feature | Implied Consequence | Source |
| Tetracenomycins (general) | DNA Intercalation | Flat naphthacenequinone chromophore, planarity | Cytotoxicity | nih.govrsc.org |
| Tetracenomycin congeners (e.g., Saccharothrixones A-C) | Reduced/blocked DNA Intercalation | Ring A or B cleavage, altered planarity | Loss of cytotoxicity | nih.govsemanticscholar.org |
Biological Activity Spectrum in Model Systems
Antibacterial Activity Profiling
The tetracenomycin family of aromatic polyketides is recognized for its antibacterial properties, particularly against Gram-positive bacteria. acs.org
Spectrum against Gram-Positive Microorganisms (e.g., Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci)
Tetracenomycins as a class of compounds are known to exhibit antibacterial activity against Gram-positive microorganisms. acs.org For instance, the parent compound, Tetracenomycin C, is active against some Gram-positive bacteria, especially streptomycetes. researchgate.net However, specific studies detailing the activity spectrum of the hybrid compound Tetracenomycin M against clinically significant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) are not extensively available in the current body of literature.
Evaluation of Potency and Efficacy of this compound and its Analogs
This compound is a unique analog generated via combinatorial biosynthesis, a method that allows for the creation of novel compounds by combining the genetic pathways of different microorganisms. researchgate.netillinois.edu This approach was designed to create new derivatives, potentially with enhanced or novel activities. nih.gov The potency of tetracenomycin analogs is an area of active research, with studies on compounds like Tetracenomycin X demonstrating the family's potential. nih.gov While this compound was successfully created and its chemical constitution confirmed, a detailed quantitative evaluation of its potency and efficacy compared to other analogs like Tetracenomycin C or Tetracenomycin X is not publicly documented in the reviewed scientific literature. researchgate.net
Table 1: Antibacterial Activity Profile of this compound and Related Analogs
| Compound | Activity Class | Specific Activity Notes |
| This compound | Hybrid Polyketide | Genetically engineered analog. researchgate.net Specific antibacterial potency data against MRSA/VRE is not detailed in available literature. |
| Tetracenomycin C | Polyketide | Active against some Gram-positive bacteria, particularly Streptomyces species. researchgate.net |
| Tetracenomycin X | Polyketide | Known to possess antibacterial and antitumor activities. nih.gov |
Antitumor Activity in In Vitro Eukaryotic Cell Line Models
The tetracenomycin family is noted for its cytotoxic activities against a variety of mammalian cancer cell lines. acs.org Research into this area has highlighted the potential of these compounds as anticancer agents.
Activity against Specific Cancer Cell Lines (e.g., Lung Cancer, Leukemia, Liver, Breast Cancer)
This compound has been described as a novel hybrid antitumor compound. researchgate.net This classification suggests that it possesses cytotoxic properties. Its analogs, such as Tetracenomycin X, have been reported to show significant in vitro cytotoxic activities against leukemia, liver, and breast cancer cell lines. nih.gov Another analog, Tetracenomycin C, is also classified as an antitumor antibiotic. researchgate.net However, specific quantitative data, such as IC50 or GI50 values, for this compound against specific cancer cell lines like those from lung, leukemia, liver, or breast cancer, are not available in the reviewed literature.
Table 2: In Vitro Antitumor Activity of this compound and Analogs
| Compound | Reported Antitumor Activity | Specific Cell Line Data |
| This compound | Described as a novel antitumor compound. researchgate.netdntb.gov.ua | Specific IC50/GI50 data against cancer cell lines is not available in the reviewed literature. |
| Tetracenomycin X | Active against various cancers. nih.gov | Shows cytotoxic activity against leukemia, liver, and breast cancer cell lines. nih.gov |
| Tetracenomycin C | Classified as an antitumor antibiotic. researchgate.net | Activity against P388 leukemia cells in mice has been reported. nih.gov |
Antitumor Activity in In Vivo Preclinical Animal Models (e.g., Xenografts in Nude Mice)
While in vitro studies provide initial evidence of anticancer potential, in vivo studies are crucial for evaluating a compound's efficacy in a living organism. For the tetracenomycin family, some analogs have progressed to this stage of testing. For example, Tetracenomycin X has been shown to exert antitumor activity in H460 lung cancer xenografts in nude mice. nih.gov Similarly, Tetracenomycin C displayed antitumor effects against leukemia cells (P388) in mice. nih.gov
There is no information available in the reviewed scientific literature regarding in vivo preclinical studies conducted specifically on this compound.
Synthetic and Semisynthetic Approaches to Tetracenomycin M and Derivatives
Total Synthesis Strategies for Tetracenomycin Scaffolds
Total synthesis aims to construct the entire molecular framework of Tetracenomycin M from simple, commercially available starting materials. This approach allows for precise control over stereochemistry and the introduction of modifications that may not be accessible through other means.
The construction of the complex polycyclic framework of tetracenomycins relies on a repertoire of advanced synthetic methodologies. Among these, nitrile oxide cycloaddition has been employed to assemble key carbon skeletons, often incorporating an isoxazole (B147169) ring that serves as a precursor to a 1,3-diketone equivalent researchgate.netscielo.brmdpi.comnih.gov. This strategy can be utilized in both intermolecular and intramolecular fashion to build complex ring systems mdpi.com.
Another critical methodology is asymmetric benzoin (B196080) cyclization , which is instrumental in establishing stereogenic centers and forming fused ring systems with precise stereochemical control researchgate.netnih.gov. This reaction, often catalyzed by chiral thiazolium salts or related species, is vital for setting the angular hydroxy group and achieving the characteristic stereochemistry of the tetracenomycin core researchgate.netmsu.edu.
Oxidative ring-opening reactions also play a significant role in constructing the polycyclic framework. For instance, they have been used in the preparation of substituted naphthonitrile oxides, which are key building blocks in some total synthesis strategies researchgate.netnih.gov. These methods are essential for manipulating functional groups and creating reactive intermediates necessary for subsequent cyclization or functionalization steps.
Achieving precise stereoselective control is paramount in the total synthesis of this compound due to the presence of multiple chiral centers. Strategies often involve the use of chiral auxiliaries, asymmetric catalysis, and carefully designed reaction sequences. For example, the construction of contiguous stereogenic centers has been accomplished through a combination of asymmetric benzoin cyclization, isoxazole oxidation, and stereoselective reduction steps researchgate.netnih.gov. The careful planning of each step to control relative and absolute stereochemistry ensures the formation of the correct this compound isomer.
Semisynthetic Modifications for Analog Generation
Semisynthesis leverages the availability of biosynthetically produced intermediates or the natural product itself to create novel analogs through chemical modifications. This approach often requires fewer steps than total synthesis and can provide access to a wide range of derivatives.
Biosynthetic pathways in organisms like Streptomyces species produce complex intermediates that can be isolated and further modified chemically. The derivatization of these biosynthetically produced intermediates allows for the exploration of structure-activity relationships by introducing various functional groups or altering existing ones researchgate.netresearchgate.netacs.org. For example, researchers have explored the glycosylation of tetracenomycin precursors with different deoxysugars, including unusual ketosugars, to generate novel analogs researchgate.netacs.org. These modifications can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds.
Chemoenzymatic synthesis combines the power of chemical synthesis with the high selectivity and efficiency of enzymes. This approach can be used to perform specific transformations on tetracenomycin intermediates or to assemble complex molecules in a modular fashion researchgate.netnih.govbeilstein-journals.orgnih.gov. For instance, enzymes can be employed to catalyze specific glycosylation reactions or to perform selective oxidations or reductions, complementing traditional chemical methods. The use of enzymes like glycosyltransferases, which can transfer deoxysugars to tetracenomycin aglycones, exemplifies this strategy researchgate.netacs.org.
Design and Synthesis of Cleaved Tetracenomycin Structures (Seco-Tetracenomycins)
The design and synthesis of "seco" or cleaved tetracenomycin structures involve strategies that open one or more rings of the natural product scaffold. These seco-tetracenomycins can exhibit distinct biological activities or serve as intermediates for further synthetic manipulations. Research into the biosynthesis of some angucyclines, which are related to tetracenomycins, has revealed unique oxidative ring cleavage and rearrangement reactions catalyzed by specific oxygenases, suggesting potential chemical strategies for accessing seco-tetracenomycin analogs researchgate.net. While specific details on the synthesis of seco-tetracenomycins derived directly from this compound were not extensively detailed in the provided search results, the general principles of ring-opening reactions and the study of related angucycline cleavage pathways offer insights into potential synthetic routes researchgate.netnih.gov.
Structural Activity Relationship Sar Studies of Tetracenomycin M and Congeners
Influence of Specific Functional Groups on Biological Activity
The biological activity of tetracenomycins is intricately linked to the presence, position, and modification of various functional groups on their tetracyclic core and any appended sugar moieties.
Role of O-Methylation Patterns on Activity and Target Binding
The extent and position of O-methylation are key distinguishing features among tetracenomycin congeners and significantly impact their biological profile acs.orgresearchgate.net. Biosynthetic pathways involve specific O-methyl transferase enzymes, such as TcmN, which catalyze the methylation of hydroxyl groups uniprot.org. SAR studies have demonstrated that the presence of a free hydroxyl group at specific positions is crucial for activity. For instance, a tetracenomycin X isomer, O4-Me-Tcm C, where the 4-hydroxyl group is methylated, exhibits complete inactivity in both antimicrobial assays and in vitro protein synthesis inhibition. This contrasts sharply with Tetracenomycin X (TcmX), which is an active inhibitor. This finding strongly suggests that the free 4-hydroxyl group is essential for the compound's ability to bind to the ribosome and inhibit protein synthesis researchgate.net. Other methylated derivatives, such as tetracenomycin B3 and E, further highlight the role of O-methylation in generating structural diversity and modulating activity within the tetracenomycin class nsf.gov.
| Compound | O-Methylation Status (Key Position) | Biological Activity (Antimicrobial/Cytotoxic) | Protein Synthesis Inhibition (In Vitro) | Reference |
| Tetracenomycin X | 4-OH | Active | Active | researchgate.net |
| O4-Me-Tcm C | 4-O-Methyl | Inactive | Inactive | researchgate.net |
Advanced Research Methodologies in Tetracenomycin M Research
Genomic Mining and Bioinformatics for Novel Biosynthetic Gene Clusters
The discovery and characterization of the biosynthetic gene cluster (BGC) for tetracenomycin-like compounds are prime examples of the power of genomic mining and bioinformatics. Scientists utilize these approaches to scan the genomes of producing organisms, such as Streptomyces species, for sequences encoding polyketide synthases (PKS) and other key enzymes involved in secondary metabolite production. researchgate.netnih.gov
Genome-mining, often facilitated by PCR-based screening, targets genes encoding crucial enzymes in biosynthetic pathways, which can indicate the potential of a strain to produce specific types of compounds. nih.gov For instance, the identification of genes for ketosynthases or cyclases can point towards a tetracenomycin-like BGC. researchgate.net Once a candidate BGC is identified, bioinformatic tools are employed for its detailed analysis.
A variety of bioinformatics platforms are available to aid in the identification and annotation of these gene clusters. nih.gov Tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and ClusterCAD have become indispensable for predicting the boundaries of BGCs, annotating the function of individual genes, and even predicting the chemical structure of the final product. nih.govresearchgate.netoup.com These platforms integrate algorithms like CLUSEAN for sequence analysis and protein domain identification. secondarymetabolites.org Comparative genomics, using tools like ClusterBlast within antiSMASH, allows for the comparison of a newly identified cluster with known BGCs, revealing evolutionary relationships and potential for novel chemistry. researchgate.net
| Tool/Platform | Primary Function | Application in Tetracenomycin Research |
|---|---|---|
| antiSMASH | Identifies and annotates secondary metabolite BGCs. | Predicting the tetracenomycin BGC, its gene functions, and comparing it to other known polyketide clusters. researchgate.net |
| ClusterCAD | Aids in the design of chimeric PKS and NRPS enzymes. | Facilitating the engineered biosynthesis of novel tetracenomycin analogs by swapping PKS domains. oup.com |
| NP.searcher | Scans microbial genomes to identify PKS and NRPS gene clusters. | Initial identification of potential tetracenomycin-producing gene clusters in newly sequenced genomes. nih.gov |
| NRPSpredictor | Predicts substrate specificity of NRPS adenylation domains. | While more relevant for non-ribosomal peptides, it can be used in hybrid clusters that might be engineered. nih.gov |
Structural Biology Techniques for Enzyme-Substrate and Ligand-Target Interactions
Structural biology provides atomic-level insights into the function of the enzymatic machinery responsible for tetracenomycin biosynthesis and the interaction of these compounds with their cellular targets.
X-ray crystallography has been instrumental in determining the three-dimensional structures of key enzymes in the tetracenomycin pathway. For example, the preliminary X-ray analysis of Tetracenomycin A2 oxygenase, the tcmG gene product, has been reported. nih.gov This enzyme is responsible for the triple hydroxylation of Tcm A2 to form Tcm C. The crystallization studies revealed two different space groups, with synchrotron data collected to resolutions of 4.5 and 4.2 Å. nih.gov Such structural information is crucial for understanding the enzyme's catalytic mechanism and substrate specificity.
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for studying large macromolecular complexes, such as the ribosome. While a high-resolution structure of Tetracenomycin M in complex with the ribosome is not yet available, studies on the closely related compound Tetracenomycin X have provided significant insights. A Cryo-EM structure of the Escherichia coli 70S ribosome in complex with Tetracenomycin X revealed that it binds within the polypeptide exit tunnel of the large ribosomal subunit. pdbj.org This binding site is distinct from that of tetracycline (B611298) but adjacent to the macrolide binding site. pdbj.org This detailed structural information explains how Tetracenomycin X inhibits translation and provides a model for understanding the interactions of other tetracenomycins, including this compound, with the ribosome. pdbj.orgnih.gov
| Technique | Molecule Studied | Key Findings | Resolution |
|---|---|---|---|
| X-ray Crystallography | Tetracenomycin A2 Oxygenase | Preliminary crystallographic data, suggesting a complex with D(3) symmetry. nih.gov | 4.2 - 4.5 Å |
| Cryo-Electron Microscopy | Tetracenomycin X - 70S Ribosome Complex | Identified the binding site within the ribosomal exit tunnel of the large subunit, revealing the mechanism of translation inhibition. pdbj.org | 3.9 Å (average) |
Advanced Spectroscopic and Analytical Techniques for Compound Characterization and Pathway Analysis
A suite of advanced spectroscopic and analytical techniques is essential for the detection, characterization, purification, and quantification of this compound and its biosynthetic intermediates.
High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of tetracenomycins. nih.govlongdom.org Techniques such as electrospray ionization (ESI) coupled with HRMS allow for the precise determination of the molecular weight and elemental composition of novel analogs. mdpi.com This is crucial for identifying new compounds produced by engineered biosynthetic pathways or isolated from novel microbial strains. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information, aiding in the rapid identification of known tetracenomycins and the characterization of new derivatives. nih.gov For instance, the structural elucidation of a novel hydroxylated analog of Tetracenomycin X was heavily reliant on HRMS data, which indicated the addition of an oxygen atom compared to the parent compound. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of novel tetracenomycin analogs in solution. springernature.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H, 13C, COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity and stereochemistry. asm.orgekb.eg For example, the structures of Tetracenomycin F1 and F2, early intermediates in the biosynthesis of Tetracenomycin C, were elucidated through detailed NMR analysis. nih.gov Similarly, the precise structure of novel analogs, such as 6-hydroxy-tetracenomycin X, was confirmed through extensive NMR studies. researchgate.net
Analytical and preparative High-Performance Liquid Chromatography (HPLC) are indispensable for the isolation, purification, and quantification of this compound and its related compounds from complex fermentation broths. pnas.org HPLC methods, often coupled with UV-Vis diode array detectors, allow for the separation of different tetracenomycin analogs and biosynthetic intermediates based on their polarity. researchgate.net These purified compounds are then used for structural elucidation and biological activity assays. For instance, the purification of Tetracenomycin F1 and F2 from mutant strains of S. glaucescens was achieved using a combination of chromatographic techniques, including HPLC. nih.gov
Ribosome-Profiling and Functional Translational Assays
To investigate the precise mechanism by which tetracenomycins inhibit protein synthesis, researchers employ ribosome profiling and a variety of functional translational assays. These techniques provide a detailed picture of how these compounds interfere with the ribosome's function.
Ribosome profiling, a high-throughput sequencing technique, can map the precise location of ribosomes on messenger RNA (mRNA) transcripts. While specific ribosome profiling studies on this compound are not widely reported, the methodology is highly applicable. A related technique, inverse toeprinting coupled to next-generation sequencing (iTP-seq), has been used to study the effects of Tetracenomycin X on translation. researchgate.netbiorxiv.org This method revealed that Tetracenomycin X causes ribosomes to stall primarily at specific dipeptide motifs, such as Gln-Lys (QK), within the nascent polypeptide chain. researchgate.netbiorxiv.org
Functional translational assays, both in vitro and in vivo, are used to validate the findings from structural and profiling studies. jmb.or.kr In vitro translation systems, using purified ribosomal components or cell extracts, allow for the direct measurement of protein synthesis inhibition. scispace.com For example, the inhibitory activity of novel tetracenomycin analogs, such as O⁴-Me-tetracenomycin C, has been assessed using in vitro translation assays, which showed that this particular analog was unable to inhibit protein synthesis. nih.gov Toeprinting assays are another powerful in vitro tool that can pinpoint the exact codon where the ribosome stalls on an mRNA template in the presence of an antibiotic. researchgate.netbiorxiv.org These assays have confirmed that Tetracenomycin X induces stalling when a lysine (B10760008) codon is in the P-site of the ribosome. researchgate.netbiorxiv.org In vivo assays, such as β-galactosidase complementation assays, can be used to monitor ribosome stalling on specific gene constructs within living cells, confirming that the mechanism observed in vitro is also relevant in a cellular context. biorxiv.org
Future Research Directions and Potential Applications
Discovery of Novel Tetracenomycin Analogs through Rational Design and Advanced Biosynthesis
The creation of Tetracenomycin M is a testament to the power of combinatorial biosynthesis, where genes from different biosynthetic pathways are combined to produce novel chemical structures. This compound itself was generated from a hybrid strain of Streptomyces glaucescens containing recombined genes from the tetracenomycin C and mithramycin biosynthesis clusters uky.edu. This successful proof-of-concept lays the groundwork for more ambitious undertakings in the rational design and advanced biosynthesis of new tetracenomycin analogs.
Future research in this area will likely focus on several key strategies:
Gene Swapping and Pathway Engineering: By systematically replacing or adding genes within the tetracenomycin biosynthetic gene cluster with counterparts from other polyketide pathways, a diverse array of new analogs can be generated. For instance, the introduction of different tailoring enzymes, such as glycosyltransferases, methyltransferases, and oxidoreductases, could lead to derivatives with altered pharmacological properties. The elloramycin (B1244480) glycosyltransferase, ElmGT, has already demonstrated flexibility in transferring various deoxysugars to the 8-demethyl-tetracenomycin C aglycone, suggesting that this is a promising approach for generating novel glycosylated tetracenomycins acs.org.
Precursor-Directed Biosynthesis: This technique involves feeding synthetic, non-natural starter or extender units to the producing organism, which can then be incorporated by the polyketide synthase to generate novel analogs. This approach could be used to introduce new functional groups or alter the polyketide backbone of this compound.
Rational Design Based on Structural Biology: As the three-dimensional structures of the biosynthetic enzymes become available, computational modeling and protein engineering can be employed to rationally design modifications that will lead to the production of desired analogs. Understanding the substrate specificity of enzymes like cyclases and ketoreductases will be crucial for predicting the outcomes of genetic manipulations uky.edu.
A BioBricks genetic toolbox has been developed for the metabolic engineering of the tetracenomycin pathway, which facilitates the production of analogs and sets the stage for combinatorial biosynthesis approaches nsf.gov.
Elucidation of Cryptic and Undiscovered Biosynthetic Pathways
The genomes of Streptomyces species are known to harbor a wealth of "silent" or "cryptic" biosynthetic gene clusters that are not expressed under standard laboratory conditions. The activation of these cryptic pathways represents a vast and largely untapped resource for the discovery of new natural products, including potentially novel tetracenomycins or related polyketides.
Future research efforts should be directed towards:
Genome Mining: Advanced bioinformatics tools can be used to scan the genomes of Streptomyces and other actinomycetes for cryptic gene clusters that show homology to known tetracenomycin biosynthetic pathways. A genome-mining, PCR-based approach has already been successfully used to identify a marine-derived Saccharothrix sp. strain capable of producing Tetracenomycin X nih.gov.
Activation of Silent Gene Clusters: Various strategies can be employed to trigger the expression of these cryptic pathways, including the manipulation of regulatory genes, the use of chemical elicitors, and co-cultivation with other microorganisms.
Heterologous Expression: Cryptic gene clusters identified through genome mining can be cloned and expressed in a heterologous host, such as Streptomyces coelicolor, which has been engineered for the efficient production of secondary metabolites researchgate.net. This approach allows for the production and characterization of the resulting compounds in a clean genetic background.
The successful heterologous expression of the elloramycin biosynthetic gene cluster in S. coelicolor provides a platform for such studies researchgate.net.
Development of Next-Generation Molecular Probes Based on the Tetracenomycin Scaffold
Molecular probes are essential tools for studying biological processes in living systems. The unique chemical scaffold of this compound, coupled with its biological activity, makes it an attractive candidate for the development of novel molecular probes. These probes could be used to investigate its mechanism of action, identify new cellular targets, and visualize biological processes in real-time.
The development of tetracenomycin-based molecular probes would involve:
Attachment of Reporter Moieties: The tetracenomycin scaffold can be chemically modified to incorporate various reporter groups, such as fluorescent dyes, biotin tags, or photoaffinity labels. These modifications would need to be carefully designed to not interfere with the biological activity of the parent molecule.
Rational Design for Target-Specific Probes: Based on a detailed understanding of how tetracenomycins interact with their cellular targets, probes can be designed to specifically label and visualize these targets within cells and tissues. This rational design approach takes advantage of knowledge of the biological targets to create new imaging agents nih.gov.
Application in High-Throughput Screening: Fluorescently labeled tetracenomycin analogs could be used in high-throughput screening assays to identify new cellular components that interact with this class of molecules.
The development of such probes would provide invaluable tools for chemical biology and drug discovery, allowing for a deeper understanding of the cellular pathways modulated by tetracenomycins matthewslab.orgnih.gov.
Comprehensive Characterization of Ribosomal Binding Dynamics and Resistance Mechanisms
While the ribosome is a known target for some tetracycline-class antibiotics, recent evidence suggests that the binding mode of tetracenomycins may be distinct. For example, Tetracenomycin X has been shown to bind to the large ribosomal subunit within the polypeptide exit tunnel, a site different from that of traditional tetracyclines researchgate.netnih.gov. This discovery has significant implications for overcoming existing tetracycline (B611298) resistance mechanisms.
Future research should focus on:
High-Resolution Structural Studies: Determining the high-resolution crystal or cryo-electron microscopy structures of this compound in complex with the ribosome will be crucial for understanding its precise binding site and mechanism of action.
Kinetic and Thermodynamic Analysis: Detailed studies of the binding kinetics and thermodynamics will provide insights into the affinity and specificity of the interaction between this compound and the ribosome.
Investigation of Resistance Mechanisms: As with any antibiotic, the potential for the development of resistance is a major concern. Research is needed to identify and characterize potential resistance mechanisms to this compound, which could include target modification, drug efflux, or enzymatic inactivation. Understanding these mechanisms will be essential for the development of strategies to circumvent resistance.
The unique binding site of Tetracenomycin X suggests that it may be effective against bacteria that are resistant to traditional tetracyclines, making this an important area of investigation researchgate.netnih.gov.
Exploration of Additional Cellular Targets and Biological Activities
Beyond their antibacterial properties, tetracenomycins have shown promise as anticancer and antiviral agents nih.govwikipedia.org. Tetracenomycin X, for instance, has been shown to exert antitumor activity in lung cancer cells by downregulating cyclin D1, leading to cell cycle arrest nih.govdntb.gov.uanih.gov. Tetracenomycin C has also been reported to have activity against African swine fever virus nih.gov. These findings suggest that tetracenomycins may have multiple cellular targets and a broader range of biological activities than previously appreciated.
Future research in this area should include:
Target Identification Studies: Unbiased screening approaches, such as chemical proteomics and genetic screens, can be used to identify new cellular targets of this compound.
Mechanism of Action Studies: Once new targets are identified, detailed mechanistic studies will be needed to understand how this compound modulates their function and the downstream cellular consequences.
Exploration of New Therapeutic Areas: The discovery of new biological activities could open up opportunities for the development of this compound and its analogs for the treatment of a wider range of diseases, including various cancers and viral infections google.comnih.gov. For example, the anticancer activity of doxorubicin, a related anthracycline, is attributed to multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II mdpi.com.
The ability of Tetracenomycin X to induce cell cycle arrest in lung cancer cells highlights the potential for this class of compounds in oncology researchgate.net.
Biotechnological Production Scale-up and Process Optimization
For this compound or any of its promising analogs to be viable for clinical or biotechnological applications, a robust and scalable production process is essential. Currently, the production of many secondary metabolites in Streptomyces is limited by low yields and complex fermentation processes.
Future research should focus on:
Metabolic Engineering of the Producer Strain: Genetic modification of the Streptomyces host strain can be used to increase the production of this compound. This can include overexpression of the biosynthetic gene cluster, enhancement of precursor supply, and elimination of competing metabolic pathways nih.govresearchgate.netresearchgate.net.
Fermentation Process Optimization: Statistical experimental designs, such as response surface methodology, can be employed to optimize fermentation conditions, including medium composition, pH, temperature, and aeration, to maximize the yield of this compound taylorfrancis.comresearchgate.net.
Scale-Up to Bioreactors: The optimized fermentation process must be successfully scaled up from laboratory-scale flasks to large-scale bioreactors for industrial production. This requires careful consideration of factors such as mass transfer, shear stress, and process control arxada.comlabotec.co.zamdpi.comnih.gov.
The successful optimization of production for other antibiotics, such as tetramycin and daptomycin, in Streptomyces provides a roadmap for similar efforts with this compound nih.govfrontiersin.org.
Q & A
Q. What statistical methods are appropriate for dose-response studies of this compound?
- Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ with 95% confidence intervals. Assess goodness-of-fit (R²) and residual plots to validate assumptions .
Ethical and Reproducibility Considerations
Q. How to ensure reproducibility in this compound biosynthesis studies?
Q. What ethical guidelines apply to genetic engineering in this compound-producing organisms?
- Answer : Follow institutional biosafety committee (IBC) protocols for CRISPR use. For environmental isolates, comply with the Nagoya Protocol on genetic resource access. Disclose dual-use risks (e.g., antibiotic resistance) in publications .
Methodological Pitfalls and Solutions
Q. Why might heterologous expression of this compound BGCs fail, and how to troubleshoot?
Q. How to validate the specificity of this compound’s molecular targets?
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
